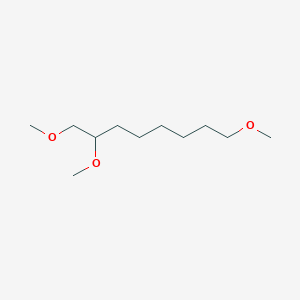
1,2,8-Trimethoxyoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,8-Trimethoxyoctane is an organic compound with the molecular formula C11H24O3 It is a derivative of octane, where three methoxy groups are attached to the carbon chain at positions 1, 2, and 8
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trimethoxyoctane typically involves the alkylation of octane derivatives with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy groups at the desired positions on the octane chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
1,2,8-Trimethoxyoctane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of octanal or octanoic acid.
Reduction: Formation of octanol.
Substitution: Formation of halogenated octane derivatives.
科学研究应用
1,2,8-Trimethoxyoctane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,2,8-Trimethoxyoctane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
相似化合物的比较
Similar Compounds
1,2,8-Trimethoxydecane: Similar structure but with a longer carbon chain.
1,2,8-Trimethoxyhexane: Similar structure but with a shorter carbon chain.
1,2,8-Trimethoxyheptane: Similar structure with a slightly shorter carbon chain.
Uniqueness
1,2,8-Trimethoxyoctane is unique due to its specific chain length and the positions of the methoxy groups. This specific arrangement can result in different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
生物活性
1,2,8-Trimethoxyoctane (C11H24O3), a compound characterized by three methoxy groups attached to an octane backbone, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
This compound is a colorless to pale yellow liquid with a molecular weight of 200.32 g/mol. Its structure includes three methoxy groups at positions 1, 2, and 8 of the octane chain, which significantly influences its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as a natural antimicrobial agent .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated in various models. A pivotal study assessed its impact on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with this compound resulted in:
- Reduction of IL-6 and TNF-α : Significant decrease in pro-inflammatory cytokines.
- Inhibition of NF-kB signaling : Suppression of the NF-kB pathway was observed, which is crucial for inflammation regulation.
This suggests that the compound may serve as a therapeutic agent in managing inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to neutralize free radicals:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
These results indicate that higher concentrations lead to increased antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Case Study: In Vivo Anti-inflammatory Effects
A recent study conducted on mice with induced paw edema demonstrated the anti-inflammatory effects of this compound. Mice treated with the compound exhibited:
- Reduced Paw Swelling : A reduction of approximately 40% compared to control groups.
- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells.
This evidence supports the potential use of this compound in treating conditions characterized by inflammation .
属性
CAS 编号 |
62635-58-9 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC 名称 |
1,2,8-trimethoxyoctane |
InChI |
InChI=1S/C11H24O3/c1-12-9-7-5-4-6-8-11(14-3)10-13-2/h11H,4-10H2,1-3H3 |
InChI 键 |
OYOMTGBIJUHCSV-UHFFFAOYSA-N |
规范 SMILES |
COCCCCCCC(COC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















